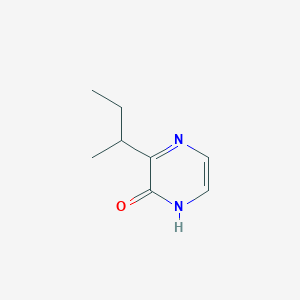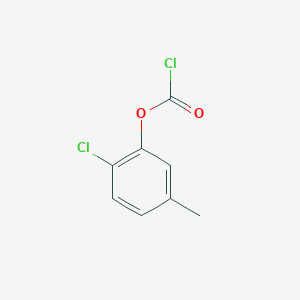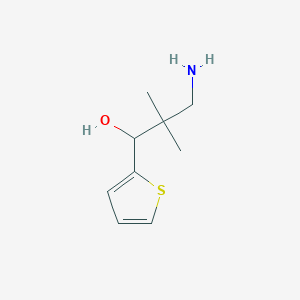
3-(Piperidin-4-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)propanoic acid dihydrochloride typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvents: Common solvents include methanol, ethanol, or water.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Quality Control: Ensuring the product meets industry standards for purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Piperidin-4-yl)propanoic acid hydrochloride
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
- 3-(4-Piperidinyl)propanoic acid
Uniqueness
3-(Piperidin-4-yl)propanoic acid dihydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its dihydrochloride form enhances its solubility and stability, making it more versatile compared to similar compounds.
Propiedades
Fórmula molecular |
C8H17Cl2NO2 |
|---|---|
Peso molecular |
230.13 g/mol |
Nombre IUPAC |
3-piperidin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H15NO2.2ClH/c10-8(11)2-1-7-3-5-9-6-4-7;;/h7,9H,1-6H2,(H,10,11);2*1H |
Clave InChI |
CVMIFFCRTDTGPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CCC(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)








